molecular formula C14H15NO3S B14351684 Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate CAS No. 91920-69-3

Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate

Cat. No.: B14351684
CAS No.: 91920-69-3
M. Wt: 277.34 g/mol
InChI Key: XYSJJXLZHZIUNP-UHFFFAOYSA-N
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Description

Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate is an organic compound that features a thiazole ring, a phenyl group, and an ester functional group. Thiazole rings are known for their aromaticity and biological activity, making this compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate typically involves the condensation of an aromatic aldehyde with ethyl acetoacetate, followed by cyclization with 1,3-thiazol-2-amine . The reaction conditions often include refluxing in ethanol with a base such as trimethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and hydroxyl groups provide versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

91920-69-3

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(16)7-10-5-4-6-11(14(10)17)12-8-19-9(2)15-12/h4-6,8,17H,3,7H2,1-2H3

InChI Key

XYSJJXLZHZIUNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C2=CSC(=N2)C)O

Origin of Product

United States

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